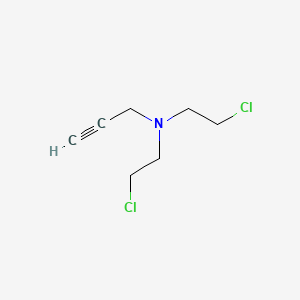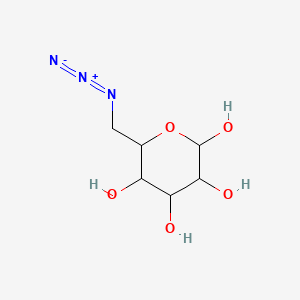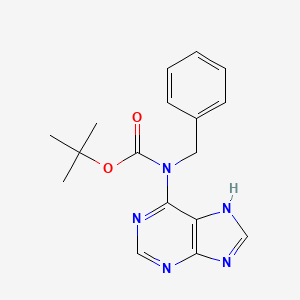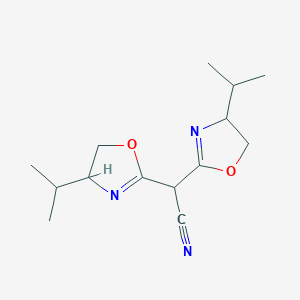
2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings. This compound is of interest due to its potential applications in asymmetric synthesis and catalysis. The presence of oxazoline rings imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. One common method includes the condensation of 2-amino-2-methylpropanenitrile with ®-4-isopropyl-4,5-dihydrooxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce asymmetry in reactions, making it valuable in enantioselective synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the isopropyl groups, resulting in different steric and electronic properties.
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile: The enantiomer of the compound , with opposite chiral centers.
2,2-Bis(4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Contains methyl groups instead of isopropyl groups, affecting its reactivity and selectivity.
Uniqueness
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral centers and the presence of isopropyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis and enantioselective synthesis.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3 |
InChI-Schlüssel |
VETDAJKQRVYSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)


![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
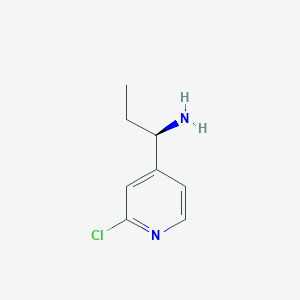
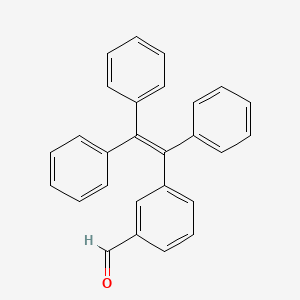

![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)
